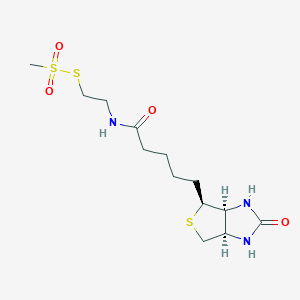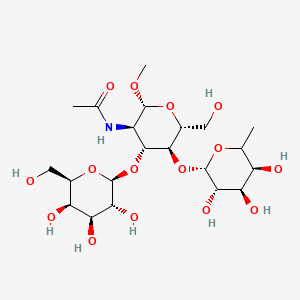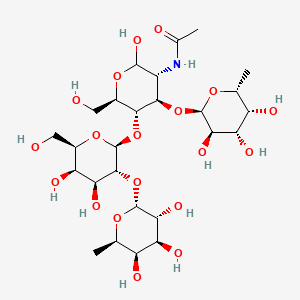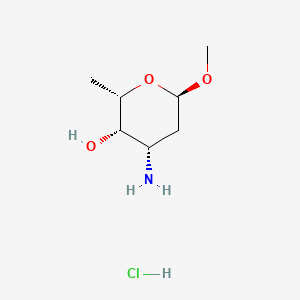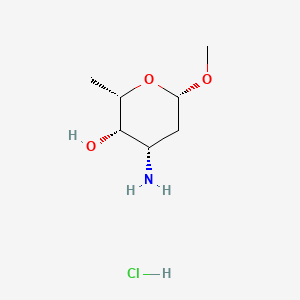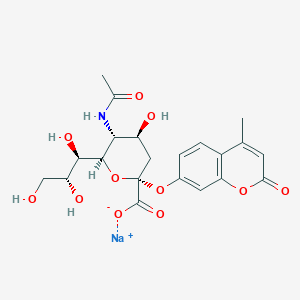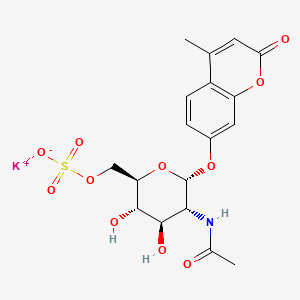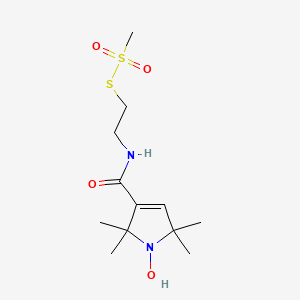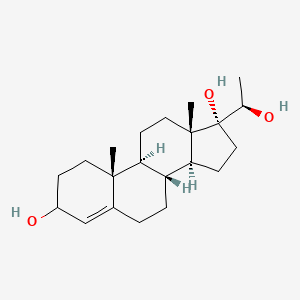
(20R)-Pregn-4-ene-3,17,20-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(20R)-Pregn-4-ene-3,17,20-triol is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by its unique structure, which includes three hydroxyl groups at positions 3, 17, and 20 on the pregnane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-Pregn-4-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone at the 20th position, followed by further functionalization at the 3rd and 17th positions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(20R)-Pregn-4-ene-3,17,20-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (20R)-Pregn-4-ene-3,17-dione, while reduction can regenerate the original triol .
Wissenschaftliche Forschungsanwendungen
(20R)-Pregn-4-ene-3,17,20-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: Investigated for potential therapeutic effects in hormone replacement therapy and other medical applications.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of (20R)-Pregn-4-ene-3,17,20-triol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The compound interacts with enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase, to produce active steroid hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(20R)-20-Hydroxypregn-4-en-3-one: Another steroidal compound with a similar structure but different functional groups.
(20R)-17α,20-Dihydroxycholesterol: A related compound involved in cholesterol metabolism .
Uniqueness
(20R)-Pregn-4-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar steroidal compounds .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTALZCXADTAOJ-SLYVCNJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858331 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-63-6 |
Source


|
| Record name | (20R)-Pregn-4-ene-3,17,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



